Azido-PEG4-Val-Ala-PAB-PNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

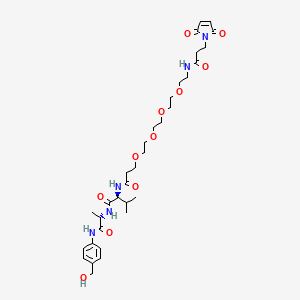

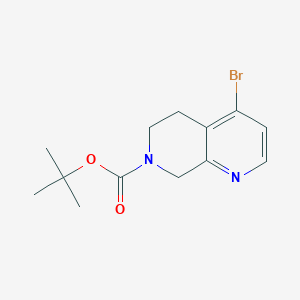

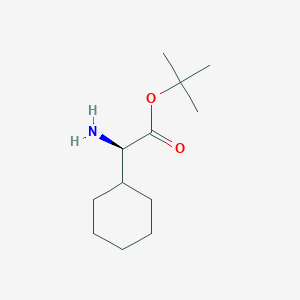

Azido-PEG4-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is composed of several functional groups, including an azide group, a polyethylene glycol (PEG) spacer, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP). The azide group can react with alkynes via click chemistry, while the PEG spacer improves the compound’s aqueous solubility. The Val-Ala linker can be cleaved by cathepsin B, and the PNP group serves as a good leaving group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG4-Val-Ala-PAB-PNP involves multiple steps:

PEGylation: The PEG spacer is introduced to improve solubility.

Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.

Azide Introduction: The azide group is introduced via nucleophilic substitution.

PAB and PNP Addition: The PAB and PNP groups are added to complete the linker structure.

The reaction conditions typically involve the use of coupling reagents such as HATU or EDCI, and the reactions are carried out in anhydrous solvents under inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Synthesis: To ensure high yield and purity.

Purification: Using techniques such as high-performance liquid chromatography (HPLC).

Quality Control: Ensuring the final product meets the required specifications for research use.

Análisis De Reacciones Químicas

Types of Reactions

Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:

Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO.

Cleavage: The Val-Ala linker is cleaved by cathepsin B.

Substitution: The PNP group acts as a leaving group in nucleophilic substitution reactions

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used.

Cleavage: Enzymatic cleavage by cathepsin B.

Substitution: Nucleophiles such as amines or thiols are used

Major Products

Click Chemistry: Forms triazole-linked products.

Cleavage: Releases the drug payload from the ADC.

Substitution: Forms substituted products with the nucleophile

Aplicaciones Científicas De Investigación

Azido-PEG4-Val-Ala-PAB-PNP has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules via click chemistry.

Biology: Employed in the development of ADCs for targeted drug delivery.

Medicine: Utilized in cancer therapy as part of ADCs.

Industry: Applied in the production of bioconjugates and other specialized chemicals

Mecanismo De Acción

Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .

Comparación Con Compuestos Similares

Similar Compounds

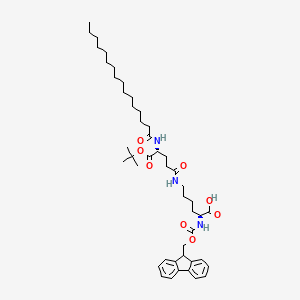

Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a citrulline residue instead of alanine.

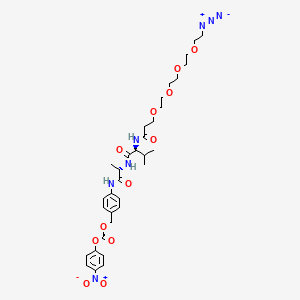

Azido-PEG4-Val-Ala-PAB: Lacks the PNP group.

Azido-PEG4-Val-Ala-PAB-OH: Hydroxyl group instead of PNP

Uniqueness

Azido-PEG4-Val-Ala-PAB-PNP is unique due to its combination of functional groups that provide both solubility and reactivity. The Val-Ala linker is specifically cleavable by cathepsin

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEAPJPMSXLZSV-NGQVCNFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N7O12 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Boc(methyl)amino]cyclopropanecarbonitrile](/img/structure/B8147690.png)

![(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B8147711.png)

![benzyl N-[1-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B8147728.png)

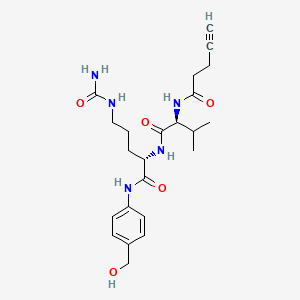

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147739.png)

![[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8147754.png)